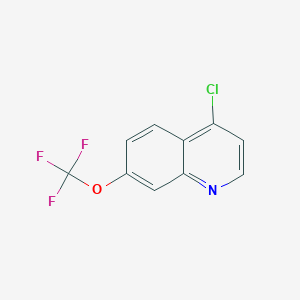

4-Chloro-7-(trifluoromethoxy)quinoline

Description

Properties

IUPAC Name |

4-chloro-7-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-8-3-4-15-9-5-6(1-2-7(8)9)16-10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYQYVHUVHLCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651180 | |

| Record name | 4-Chloro-7-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-31-2 | |

| Record name | 4-Chloro-7-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-(trifluoromethoxy)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-(trifluoromethoxy)quinoline is a halogenated quinoline derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, namely the reactive chlorine atom at the 4-position and the electron-withdrawing trifluoromethoxy group at the 7-position, impart a distinct physicochemical profile that makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and potential applications of this versatile compound, offering insights for its effective utilization in research and development.

Part 1: Core Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C10H5ClF3NO | [1] |

| Molecular Weight | 247.60 g/mol | [1] |

| Monoisotopic Mass | 247.00117 Da | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 69 - 71 °C | [2] |

| CAS Number | 40516-31-2 | [3] |

Solubility: While quantitative solubility data is not extensively published, it is generally soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in water is expected to be low.[2]

Spectral Data: Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the quinoline ring system.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the ten carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The predicted m/z for the [M+H]+ adduct is 248.00845.[1]

Part 2: Synthesis and Reactivity

The synthesis of this compound is a multi-step process that leverages established quinoline synthesis methodologies. A common synthetic pathway is illustrated below.

Synthetic Pathway Overview

Caption: General synthetic route to this compound.

Step-by-Step Synthesis Protocol

-

Condensation and Cyclization to form 7-(Trifluoromethoxy)quinolin-4-ol: The synthesis typically begins with the condensation of 3-(trifluoromethoxy)aniline with a suitable three-carbon synthon, such as diethyl malonate, followed by a high-temperature cyclization reaction (Conrad-Limpach or similar reaction). This forms the core quinoline ring system and yields 7-(Trifluoromethoxy)quinolin-4-ol.[4][5]

-

Chlorination: The resulting 7-(Trifluoromethoxy)quinolin-4-ol is then subjected to a chlorination reaction to replace the hydroxyl group at the 4-position with a chlorine atom. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[6] This step is crucial as it introduces the reactive handle for subsequent functionalization.

Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the quinoline ring nitrogen and the trifluoromethoxy group.

Caption: Nucleophilic aromatic substitution at the 4-position of this compound.

This reactivity allows for the introduction of a wide variety of substituents at the 4-position, including amines, alcohols, and thiols, making it a key building block in combinatorial chemistry and drug discovery programs.[7][8]

Part 3: Applications in Research and Development

The versatile nature of this compound has led to its use as a critical intermediate in the synthesis of compounds with a range of biological activities.

-

Antimalarial Agents: The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs.[8][9] By reacting this compound with various amines, novel 4-aminoquinoline derivatives can be synthesized and evaluated for their efficacy against Plasmodium falciparum and other malaria-causing parasites.

-

Anticancer Agents: Quinoline derivatives have demonstrated a broad spectrum of anticancer activities.[10][11] The ability to readily modify the 4-position of this compound allows for the generation of libraries of compounds for screening against various cancer cell lines.[7]

-

Kinase Inhibitors: The quinoline core is present in several FDA-approved kinase inhibitors used in cancer therapy. The trifluoromethoxy group can influence properties such as metabolic stability and cell permeability, making this scaffold attractive for the design of new kinase inhibitors.

-

Materials Science: The unique electronic properties imparted by the trifluoromethoxy group make quinoline derivatives containing this moiety of interest in the development of functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[8]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Causes skin irritation.[12]

-

Causes serious eye irritation.[12]

-

May cause respiratory irritation.[12]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

-

Avoid inhalation of dust.[2]

-

Avoid contact with skin and eyes.[14]

-

Store in a tightly closed container in a cool, dry place.[13]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12]

-

In case of skin contact: Wash off with soap and plenty of water.[12]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[15]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties, predictable reactivity, and accessibility through established synthetic routes make it an important tool for researchers in drug discovery and materials science. A thorough understanding of its characteristics and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

- Georganics. (2011, January 31). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE.

- Guidechem. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline (CAS No. 346-55-4) SDS.

- ECHEMI. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline SDS, 23779-97-7 Safety Data Sheets.

- Thermo Fisher Scientific. (2025, September 19). 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET.

- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

- Fisher Scientific. (2008, June 22). 4-(Trifluoromethoxy)aniline - SAFETY DATA SHEET.

- PubChemLite. (n.d.). This compound (C10H5ClF3NO).

- PubChemLite. (n.d.). 4-chloro-7-(trifluoromethyl)quinoline (C10H5ClF3N).

- National Institute of Standards and Technology. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline.

- PrepChem.com. (n.d.). Synthesis of 4-chloro-8-trifluoromethyl-quinoline.

- HDH Chemicals. (n.d.). 7-(Trifluoromethoxy)quinolin-4-ol, min 98%, 1 gram.

- Sigma-Aldrich. (n.d.). 7-(Trifluoromethoxy)quinolin-4-ol.

- Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.

- MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

- National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.

- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.

- BOC Sciences. (n.d.). The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis.

- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- Asian Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.

- National Center for Biotechnology Information. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- Arctom. (n.d.). CAS NO. 40516-31-2 | this compound | Catalog SY352570.

- Thieme. (2025, March 21). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.

- National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.

Sources

- 1. PubChemLite - this compound (C10H5ClF3NO) [pubchemlite.lcsb.uni.lu]

- 2. georganics.sk [georganics.sk]

- 3. arctomsci.com [arctomsci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. mdpi.com [mdpi.com]

- 6. connectjournals.com [connectjournals.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

A-Scientist's-Guide-to-the-Solubility-of-4-Chloro-7-(trifluoromethoxy)quinoline-in-Organic-Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-7-(trifluoromethoxy)quinoline, a quinoline derivative of interest in medicinal chemistry. Due to the limited availability of public data on this specific compound, this document emphasizes a practical, methodological approach. It combines theoretical principles with detailed experimental protocols, enabling researchers to systematically evaluate its solubility profile in a range of common organic solvents. This guide is structured to empower scientists to not only generate robust solubility data but also to understand the underlying physicochemical drivers of the observed behavior.

Introduction: The "Why" Behind Solubility Analysis

In the early stages of drug discovery, poor solubility can obscure true compound activity, leading to unreliable structure-activity relationships (SAR) and costly downstream failures.[1][2] this compound, with its rigid aromatic core, chloro-substituent, and trifluoromethoxy group, presents a unique solubility challenge. Understanding its behavior in various organic solvents is paramount for:

-

Reliable Biological Screening: Ensuring the compound remains in solution during in vitro assays to produce accurate and reproducible results.[1][2]

-

Informed Formulation Development: Providing the foundational data needed to develop viable formulations for preclinical and clinical studies.

-

Process Chemistry Optimization: Guiding the selection of appropriate solvents for synthesis, purification, and crystallization steps.

This guide will first explore the theoretical underpinnings of solubility, focusing on the molecular characteristics of this compound, and then provide a detailed, step-by-step experimental protocol for its solubility determination.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, a theoretical understanding of the factors governing solubility can guide solvent selection and interpretation of results. The principle of "like dissolves like" is a useful starting point, suggesting that solutes dissolve best in solvents with similar polarity.[3][4][5]

Molecular Structure Analysis of this compound

-

Quinoline Core: The bicyclic aromatic quinoline system is largely nonpolar and hydrophobic.

-

4-Chloro Group: The electronegative chlorine atom introduces a polar C-Cl bond, slightly increasing the molecule's polarity.

-

7-(trifluoromethoxy) Group: The -OCF3 group is strongly electron-withdrawing and has a significant impact on the molecule's electronic properties. While the C-F and C-O bonds are polar, the overall contribution to polarity is complex and can influence intermolecular interactions.

Based on its structure, this compound is expected to be a sparingly soluble compound in aqueous media and exhibit a preference for organic solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7][8] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[11][12] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment

Materials:

-

This compound (purity >98%)[13]

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Syringes

Equipment:

-

Analytical balance

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).[1][2]

Recommended Solvents for Screening

A diverse set of solvents should be chosen to cover a range of polarities and chemical functionalities.

| Solvent | Polarity | Potential Interactions |

| Nonpolar | ||

| Hexane | Low | van der Waals forces |

| Toluene | Low | π-π stacking with the quinoline core |

| Polar Aprotic | ||

| Dichloromethane (DCM) | Medium | Dipole-dipole interactions |

| Ethyl Acetate | Medium | Dipole-dipole, potential for H-bond accepting |

| Acetonitrile (ACN) | High | Dipole-dipole interactions |

| Dimethylformamide (DMF) | High | Dipole-dipole, H-bond accepting |

| Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole, H-bond accepting |

| Polar Protic | ||

| Methanol | High | H-bonding, dipole-dipole |

| Ethanol | High | H-bonding, dipole-dipole |

| Isopropanol (IPA) | Medium | H-bonding, dipole-dipole |

Experimental Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a series of vials. The key is to have undissolved solid remaining at the end of the experiment.[11]

-

Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable for compounds with slow dissolution kinetics.[2][12]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Attach a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) and filter the supernatant into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

Analyze the filtered sample solutions. It may be necessary to dilute the samples to fall within the linear range of the calibration curve.

-

Calculate the concentration of the dissolved compound in the saturated solution using the calibration curve, accounting for any dilutions made.

-

Safety and Handling

This compound is an irritant that can cause skin and serious eye irritation, as well as respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and the organic solvents.[14][15][16]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors.[14][16]

-

Handling: Avoid contact with skin and eyes.[14][15] In case of contact, rinse immediately with plenty of water and seek medical advice.[14]

-

Storage: Store the compound in a tightly closed container in a dry, well-ventilated place.[14][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Data Interpretation and Reporting

The solubility data should be reported in standard units such as mg/mL or molarity (mol/L). It is crucial to also report the temperature at which the measurements were made, as solubility is temperature-dependent.[3] The results can be presented in a table for easy comparison across the different solvents.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Isopropanol | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

While direct solubility data for this compound is scarce, a systematic and rigorous experimental approach can provide the necessary information for its successful progression in the drug discovery and development pipeline. By combining the theoretical understanding of its molecular properties with the practical application of the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is not merely a set of numbers but a critical tool for making informed decisions, mitigating risks, and ultimately, accelerating the journey from a promising molecule to a potential therapeutic.

References

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Georganics. (2011). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4). Retrieved from [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H5ClF3NO). Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. paint.org [paint.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. 4-クロロ-7-(トリフルオロメチル)キノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. georganics.sk [georganics.sk]

- 15. Page loading... [wap.guidechem.com]

- 16. echemi.com [echemi.com]

A Senior Application Scientist's Guide to Sourcing 4-Chloro-7-(trifluoromethoxy)quinoline for Research & Development

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to intercalate with DNA and interact with various enzymatic targets. Within this privileged scaffold, 4-Chloro-7-(trifluoromethoxy)quinoline (CAS No. 40516-31-2) emerges as a highly valuable building block for drug discovery and development. The chloro-substituent at the 4-position serves as a versatile synthetic handle for nucleophilic substitution reactions, while the trifluoromethoxy group at the 7-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a sought-after precursor for novel kinase inhibitors, anti-malarial compounds, and other targeted therapies.[1]

This guide provides an in-depth analysis for researchers and drug development professionals on sourcing this critical reagent. We will navigate the landscape of commercial suppliers, establish a robust framework for quality assessment, detail essential safety protocols, and outline the logical workflow for supplier and material qualification.

I. The Commercial Supplier Landscape

Identifying a reliable supplier is the foundational step to ensuring the reproducibility and success of your research. The market for specialized chemical reagents like this compound is populated by a mix of large-scale manufacturers and niche suppliers. A careful evaluation is paramount.

Below is a comparative table of several commercial suppliers offering this compound. This is not an exhaustive list but represents a cross-section of available sources.

| Supplier | CAS Number | Typical Purity | Notes |

| BLD Pharm | 40516-31-2 | Not explicitly stated; requires CoA | Offers the product and indicates the need for cold-chain transportation.[2] |

| Arctom | 40516-31-2 | Not explicitly stated; requires CoA | Provides the product in flexible and larger sizes, available in-stock.[3] |

| Santa Cruz Biotechnology | 346-55-4 | Not explicitly stated; requires CoA | Primarily lists the related trifluoromethyl compound but is a key supplier of quinoline derivatives.[4][5] |

| Sigma-Aldrich (Merck) | 346-55-4 | ≥98% | A major, reputable supplier, though their primary online listing is for the related trifluoromethyl compound. |

| Dayang Chem | 346-55-4* | ≥99% | A manufacturer with both laboratory and bulk production capabilities.[6] |

*Note: Several major suppliers prominently list the structurally similar 4-Chloro-7-(trifluoromethyl )quinoline (CAS 346-55-4). When sourcing 4-Chloro-7-(trifluoromethoxy )quinoline (CAS 40516-31-2), it is critical to verify the exact CAS number with the supplier to ensure you receive the correct regioisomer.

II. A Framework for Supplier and Material Qualification

Sourcing a chemical is not merely a transaction; it is the first step of quality control. A multi-stage process is required to mitigate risks associated with reagent impurity, which can compromise experimental results and lead to significant delays.

Workflow for Supplier Selection and Qualification

The following diagram outlines a logical workflow for selecting and validating a potential supplier.

Caption: Workflow for selecting and qualifying a chemical supplier.

III. The Self-Validating Protocol: In-House Quality Control

Even when a Certificate of Analysis (CoA) is provided, it is imperative for a research organization to perform its own analytical validation. The CoA represents the quality of the material at the time of the supplier's analysis, but does not account for potential degradation during transport or storage.

Key Components of a Certificate of Analysis (CoA)

A typical CoA from a reputable supplier will include the following information.[7][8] When you receive a CoA, verify these key points:

-

Appearance: Should match the expected physical state (e.g., White to yellow solid).[7][8]

-

Identity Confirmation: Typically confirmed by ¹H NMR, the spectrum should be consistent with the known structure of this compound.

-

Purity Assessment: Most commonly determined by High-Performance Liquid Chromatography (HPLC), the purity should meet or exceed the requirements for your application (e.g., >98%).[7]

Experimental Protocol: Incoming Material QC

This protocol provides a self-validating system to ensure the identity, purity, and integrity of the received material.

1. Physical Inspection & Solubility:

- Step 1: Visually inspect the material upon receipt. It should be a solid, typically white to light yellow.

- Step 2: Confirm solubility. A small amount should be soluble in chloroform or similar chlorinated solvents.

2. Identity Confirmation via ¹H NMR Spectroscopy:

- Step 1: Prepare a sample by dissolving ~5-10 mg of the material in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Step 2: Acquire a ¹H NMR spectrum.

- Step 3: Analyze the spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. The aromatic region will show a characteristic set of signals for the quinoline ring system.

3. Purity Verification via HPLC:

- Step 1: Prepare a stock solution of the compound in an appropriate solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

- Step 2: Use a reverse-phase C18 column.

- Step 3: Develop a gradient elution method, for example, using a mobile phase of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might run from 10% B to 95% B over 15-20 minutes.

- Step 4: Monitor the elution profile using a UV detector, typically at 254 nm.

- Step 5: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks.

Workflow for Incoming Material Quality Control

The following diagram illustrates the standard operating procedure for verifying a new batch of chemical.

Caption: Standard workflow for in-house quality control of incoming reagents.

IV. Safety, Handling, and Storage: An Absolute Requirement

Adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS) for structurally related compounds, this compound should be handled with care.[9][10][11]

Hazard Profile:

-

Skin Irritation: Causes skin irritation.[10]

-

Eye Irritation: Causes serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation.[10]

Personal Protective Equipment (PPE) and Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]

-

Eye/Face Protection: Wear chemical safety glasses or goggles.[9]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: If dusts are generated, a respirator may be required. Avoid breathing dust.[9]

-

General Hygiene: Wash hands thoroughly after handling.[10]

Storage and Disposal:

-

Storage: Store in a well-ventilated, dry place. Keep the container tightly closed.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

V. Conclusion

This compound is a key enabler for innovation in drug discovery. However, the integrity of the research built upon it is directly tied to the quality of the starting material. By implementing a rigorous supplier qualification process, performing diligent in-house QC, and adhering to strict safety protocols, researchers can ensure the reliability and reproducibility of their work. This structured approach transforms the simple act of purchasing a chemical into a scientifically sound practice, safeguarding the foundation of your research and development efforts.

References

-

Georganics. (2011, January 31). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. Georganics. [Link]

-

Divbio Science Europe. (n.d.). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE. Divbio Science Europe. [Link]

-

PubChemLite. (n.d.). This compound (C10H5ClF3NO). PubChemLite. [Link]

-

Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

-

Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 40516-31-2|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. file.leyan.com [file.leyan.com]

- 8. file.leyan.com [file.leyan.com]

- 9. georganics.sk [georganics.sk]

- 10. Page loading... [wap.guidechem.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Purity analysis of 4-Chloro-7-(trifluoromethoxy)quinoline

An In-Depth Technical Guide to the Purity Analysis of 4-Chloro-7-(trifluoromethoxy)quinoline

Abstract

This compound is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as the presence of even trace-level impurities can have significant downstream effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of this compound, tailored for researchers, analytical scientists, and drug development professionals. We will explore the origins of potential impurities and detail robust analytical methodologies for their detection, quantification, and characterization, grounded in established scientific principles and regulatory standards.

Introduction: The Imperative for Purity

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1][2] this compound combines the quinoline nucleus with a reactive chlorine atom at the 4-position, ideal for nucleophilic substitution, and a trifluoromethoxy group at the 7-position, which can enhance metabolic stability and cell membrane permeability. Given its role as a precursor, a rigorous analytical control strategy is not merely a quality control checkpoint but a foundational element of process understanding and drug safety. This document delineates the necessary analytical techniques and validation principles required to establish a comprehensive purity profile for this key intermediate.

Physicochemical Properties

A thorough understanding of the compound's properties is the first step in developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClF₃NO | [3][4] |

| Molecular Weight | 247.60 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 69 - 71 °C (for the closely related trifluoromethyl analog) | [5][6] |

| Solubility | Soluble in organic solvents like chloroform, methanol, acetonitrile | [6][7] |

| CAS Number | 40516-31-2 | [4] |

Profiling Potential Impurities: A Mechanistic Approach

Effective purity analysis requires anticipating the likely impurities. These can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products.

Process-Related Impurities

The synthesis of 4-chloroquinolines often involves the cyclization of aniline precursors followed by chlorination.[8] A plausible synthetic route for this compound starts from 3-(trifluoromethoxy)aniline.[9]

Potential impurities from this pathway include:

-

Starting Materials: Unreacted 3-(trifluoromethoxy)aniline.

-

Intermediates: Incompletely cyclized or chlorinated intermediates, such as 4-Hydroxy-7-(trifluoromethoxy)quinoline.

-

Isomeric Impurities: Positional isomers that may form due to non-selective reactions during synthesis.

-

Reagent-Related Impurities: Residual catalysts or by-products from the chlorinating agent (e.g., POCl₃).

Degradation Products

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradants and establish the stability-indicating nature of the analytical methods.[10] Stress conditions should include:

-

Acidic and Basic Hydrolysis: The chloro group at the 4-position is susceptible to hydrolysis, potentially reverting to the 4-hydroxy analog.

-

Oxidation: The quinoline ring may be susceptible to oxidation.

-

Photolysis: Exposure to UV or visible light may induce degradation.

-

Thermal Stress: High temperatures can accelerate degradation pathways.

Core Analytical Methodology: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[11] A reversed-phase method is the logical choice for a moderately nonpolar molecule like this compound.

Rationale for Method Parameters

-

Stationary Phase: An octadecylsilane (C18) column is the workhorse for separating compounds of this polarity, offering robust hydrophobic interactions with the quinoline ring system. A C8 column can be a viable alternative for faster analysis if resolution is adequate.[12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is optimal. Gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved effectively within a reasonable runtime.[11][12]

-

Detection: The aromatic quinoline core contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal monitoring wavelength (typically in the 220-260 nm range).

Detailed Experimental Protocol: RP-HPLC

-

Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Chromatographic Conditions:

-

Column: InertSustain C18 (250mm x 4.6mm, 5µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Elution: Gradient (e.g., Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: PDA, monitor at 254 nm.

-

Injection Volume: 5 µL.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

Method Validation: Ensuring Trustworthiness

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14][15]

| Validation Parameter | Purpose & Acceptance Criteria | Source |

| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. (Peak purity index > 0.999). | [16] |

| Linearity | Establish a linear relationship between concentration and detector response. (Correlation coefficient R² ≥ 0.999 over 5 concentrations). | [16] |

| Accuracy | Measure the closeness of results to the true value. (Spike recovery of 98.0-102.0% at three levels). | [16] |

| Precision | Assess the degree of scatter between measurements. (Repeatability and intermediate precision RSD ≤ 2.0%). | [13] |

| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | [10] |

| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | [13] |

Orthogonal and Confirmatory Techniques

While HPLC is the primary tool for quantification, orthogonal methods are crucial for comprehensive characterization and impurity identification.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC, such as residual solvents or certain synthesis by-products.[18][19]

-

Rationale: The compound's moderate molecular weight and potential for volatility make GC a suitable technique. Mass spectrometry provides definitive identification based on fragmentation patterns.

-

Protocol Outline:

-

Sample Preparation: Dissolve the sample in a volatile solvent like toluene or dichloromethane.

-

GC System: Use a non-polar capillary column (e.g., DB-5MS).

-

Temperature Program: Ramp the oven temperature from a low starting point (e.g., 90°C) to a high final temperature (e.g., 260°C) to elute compounds with a range of boiling points.[19]

-

MS Detection: Use electron ionization (EI) and scan a mass range (e.g., 40-400 amu) to generate fragmentation patterns for library matching and identification.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is unparalleled for the structural elucidation of the primary compound and any isolated impurities.[20]

-

¹H and ¹³C NMR: Confirms the primary structure of this compound and can identify major impurities if their concentration is sufficient (>1%). The aromatic region (δ 7.0-9.0 ppm) is particularly diagnostic for quinoline derivatives.[20][21]

-

¹⁹F NMR: This is a highly sensitive and specific technique for this molecule. The trifluoromethoxy group will produce a distinct singlet, and any fluorine-containing impurities will be readily detected.

-

2D NMR (COSY, HSQC): These experiments are invaluable for unambiguously assigning proton and carbon signals, which is critical for the structural confirmation of unknown impurities.[20]

Impurity Identification Workflow

When an unknown impurity peak is detected above the identification threshold (typically >0.10% as per ICH Q3B guidelines), a structured investigation is required.[10]

Conclusion

The purity analysis of this compound is a multi-faceted process that forms a critical part of the quality control strategy in drug development. A well-validated, stability-indicating RP-HPLC method serves as the primary tool for quantification. This must be complemented by orthogonal techniques such as GC-MS for volatile impurities and advanced spectroscopic methods like NMR and MS for definitive structural confirmation. By integrating these methodologies within a framework guided by ICH principles, researchers and drug developers can ensure the quality, consistency, and safety of this vital chemical intermediate, thereby building a solid foundation for the development of new medicines.

References

- BenchChem. (n.d.). Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline.

- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC).

- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- Georganics. (2011). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet.

- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.

- ICH. (2023). Validation of Analytical Procedures Q2(R2).

- PubChem. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline.

- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science.

- BenchChem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.

- PubChemLite. (n.d.). This compound (C10H5ClF3NO).

- PubChemLite. (n.d.). 4-chloro-7-(trifluoromethyl)quinoline (C10H5ClF3N).

- Google Patents. (1981). US4277607A - Process for the preparation of 4-chloroquinolines.

- BLD Pharm. (n.d.). This compound.

- PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids....

- Atlantis Press. (2023). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry.

- PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.

- BenchChem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.

- IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

- Sigma-Aldrich. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline 98%.

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

- ChemicalBook. (n.d.). 4-CHLORO-7-TRIFLUORO METHOXYQUINOLINE synthesis.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives....

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. PubChemLite - this compound (C10H5ClF3NO) [pubchemlite.lcsb.uni.lu]

- 4. 40516-31-2|this compound|BLD Pharm [bldpharm.com]

- 5. georganics.sk [georganics.sk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chloro-7-(trifluoromethyl)quinoline 98 346-55-4 [sigmaaldrich.com]

- 8. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 9. 4-CHLORO-7-TRIFLUORO METHOXYQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. database.ich.org [database.ich.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. madison-proceedings.com [madison-proceedings.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. tsijournals.com [tsijournals.com]

The Trifluoromethoxy Group: A Shield Against Metabolism in Quinoline Drug Candidates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the pursuit of novel therapeutics, the quinoline scaffold remains a privileged structure, owing to its presence in numerous approved drugs. However, the metabolic liabilities of quinoline derivatives often curtail their clinical potential, necessitating innovative medicinal chemistry strategies to enhance their pharmacokinetic profiles. The introduction of the trifluoromethoxy (-OCF3) group has emerged as a powerful tactic to mitigate metabolic degradation. This technical guide provides a comprehensive analysis of the role of the trifluoromethoxy group in enhancing the metabolic stability of quinoline-based drug candidates. We will delve into the fundamental mechanisms of quinoline metabolism, the bioisosteric rationale for replacing the common methoxy group with its trifluorinated counterpart, and the practical application of in vitro assays to quantify this stability enhancement. This guide is intended to equip researchers in drug discovery and development with the foundational knowledge and practical insights required to strategically employ the trifluoromethoxy group for the design of more robust and efficacious quinoline-based therapeutics.

The Metabolic Landscape of the Quinoline Nucleus

The quinoline ring system, while a valuable pharmacophore, is susceptible to extensive metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1][2] Understanding the metabolic hotspots on the quinoline core is paramount for designing strategies to improve drug stability.

The primary routes of metabolism for the quinoline scaffold involve oxidative transformations. Key CYP isozymes, particularly CYP2A6 and CYP2E1, have been identified as the principal catalysts in human liver microsomes.[1][2] These enzymes facilitate a range of metabolic reactions, including:

-

Hydroxylation: The introduction of hydroxyl groups at various positions on the quinoline ring is a common metabolic pathway. For instance, CYP2E1 is the primary enzyme responsible for the formation of 3-hydroxyquinoline.[1][2]

-

N-oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline-1-oxide, a reaction primarily catalyzed by CYP2A6.[1][2]

-

Epoxidation: The formation of epoxides, such as quinoline-5,6-epoxide, can also occur, which are then typically hydrolyzed to diols.[1][2]

These metabolic transformations generally increase the polarity of the drug molecule, facilitating its excretion from the body. However, rapid metabolism leads to a short in vivo half-life and low bioavailability, diminishing the therapeutic efficacy of the drug candidate.

The Trifluoromethoxy Group as a Bioisosteric Shield

A prevalent strategy in medicinal chemistry to enhance metabolic stability is the principle of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties but altered metabolic susceptibility.[3] A common site of metabolic vulnerability in many drug candidates, including quinolines, is the methoxy (-OCH3) group. The methyl group of the methoxy substituent is prone to oxidative demethylation by CYP enzymes.

The trifluoromethoxy (-OCF3) group serves as an excellent bioisostere for the methoxy group, offering significant advantages in terms of metabolic stability.[4][5] The rationale behind this enhanced stability is multi-faceted:

-

Increased Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[4] This inherent strength makes the trifluoromethyl moiety of the -OCF3 group highly resistant to enzymatic cleavage by CYPs.[6]

-

Steric Hindrance: The larger van der Waals radius of the fluorine atoms compared to hydrogen atoms creates a steric shield around the ether oxygen, hindering the access of metabolizing enzymes.[4]

-

Electronic Effects: The strong electron-withdrawing nature of the three fluorine atoms reduces the electron density on the ether oxygen and the adjacent carbon atom.[4] This deactivation of the C-O bond makes it less susceptible to oxidative attack by the electrophilic species within the CYP active site.

By replacing a metabolically labile methoxy group with a robust trifluoromethoxy group, a key metabolic pathway can be effectively blocked, a strategy often referred to as "metabolic switching".[6] This modification can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6]

Below is a diagram illustrating the bioisosteric replacement of a methoxy group with a trifluoromethoxy group and the resulting metabolic blockade.

Caption: Bioisosteric replacement and metabolic blocking effect.

In Vitro Assessment of Metabolic Stability: The Liver Microsomal Assay

To experimentally validate the enhanced metabolic stability conferred by the trifluoromethoxy group, in vitro assays are indispensable tools in early drug discovery. The liver microsomal stability assay is a widely used, robust, and cost-effective method to determine the intrinsic clearance of a compound.[6]

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are rich in phase I drug-metabolizing enzymes, including the CYP450 superfamily.[6] The assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) and monitoring the disappearance of the parent compound over time.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a generalized workflow for assessing the metabolic stability of a trifluoromethoxy-substituted quinoline derivative compared to its methoxy analogue.

1. Reagents and Materials:

-

Pooled human liver microsomes (or from other species of interest)

-

Test compounds (methoxy- and trifluoromethoxy-substituted quinolines) dissolved in DMSO

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile or methanol (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

-

Positive control compounds with known metabolic stability (e.g., verapamil - high clearance, warfarin - low clearance)

-

96-well plates

2. Incubation Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. The 0-minute time point serves as the initial concentration control.

3. Sample Analysis:

-

Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

The workflow for this assay is depicted in the following diagram:

Caption: Workflow for a typical liver microsomal stability assay.

Expected Outcomes and Data Interpretation

When comparing a methoxy-substituted quinoline to its trifluoromethoxy analogue, the expected outcome is a significant increase in metabolic stability for the latter. This would be reflected in the following data:

| Parameter | Methoxy-Substituted Quinoline | Trifluoromethoxy-Substituted Quinoline | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The reduced rate of metabolism for the -OCF3 analogue leads to a slower disappearance of the parent compound.[6] |

| Intrinsic Clearance (CLint) | Higher | Lower | A lower intrinsic clearance indicates a reduced capacity of the liver enzymes to metabolize the compound.[6] |

| Number of Metabolites | Potentially higher | Potentially lower | Blocking a major metabolic pathway can lead to a simpler metabolite profile. |

A lower CLint value for the trifluoromethoxy-substituted quinoline would provide strong evidence for its enhanced metabolic stability and would be a positive indicator for its potential for improved in vivo pharmacokinetics.

Metabolite Identification: Unveiling the Metabolic Fate

While the microsomal stability assay quantifies the rate of metabolism, it does not provide information on the specific metabolic transformations that occur. Metabolite identification studies are crucial for understanding the metabolic pathways of a drug candidate and for identifying any potentially reactive or pharmacologically active metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone analytical technique for metabolite identification.[6] By comparing the full-scan mass spectra and fragmentation patterns of the parent drug with those of potential metabolites in the incubated samples, the structures of the metabolites can be elucidated.

For a trifluoromethoxy-substituted quinoline that still exhibits some level of metabolism, metabolite identification studies can reveal alternative metabolic pathways that may become more prominent once the primary site of metabolism is blocked.

Conclusion and Future Perspectives

The strategic incorporation of a trifluoromethoxy group is a highly effective and field-proven strategy to enhance the metabolic stability of quinoline-based drug candidates. By acting as a bioisosteric shield for a metabolically labile methoxy group, the -OCF3 moiety can significantly reduce the rate of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile. The in vitro liver microsomal stability assay provides a robust and reliable method to quantify this stability enhancement early in the drug discovery process. As the demand for more drug-like candidates with optimized ADME properties continues to grow, the rational application of the trifluoromethoxy group will undoubtedly remain a key tool in the medicinal chemist's arsenal for the development of next-generation quinoline therapeutics. Future research in this area could focus on developing quantitative structure-activity relationship (QSAR) models to more accurately predict the metabolic fate of trifluoromethoxy-substituted quinolines and to guide the design of even more stable and effective drug candidates.

References

- BenchChem. (2025, December). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- BenchChem. (2025, November). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996.

- Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996.

- Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996.

- Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996.

Sources

- 1. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of 4-Chloro-7-(trifluoromethoxy)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and interpretations involved in determining the X-ray crystal structure of 4-Chloro-7-(trifluoromethoxy)quinoline derivatives. These compounds are of significant interest in medicinal chemistry, and understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. While a specific crystal structure for a this compound derivative is not publicly available, this guide will leverage data from structurally analogous quinoline derivatives to elucidate the experimental workflow and data interpretation. We will delve into the synthetic pathways, crystallization techniques, single-crystal X-ray diffraction (SCXRD) analysis, and the critical interpretation of the resulting structural data. This guide is designed to be a practical resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based therapeutic agents.

Introduction: The Significance of Quinoline Scaffolds in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline core dictates the molecule's pharmacological profile. Specifically, the introduction of a trifluoromethoxy (-OCF3) group at the 7-position and a chlorine atom at the 4-position can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding interactions.

X-ray crystallography is an indispensable tool in drug discovery, providing a high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[3][4] This precise structural information is crucial for understanding intermolecular interactions, conformational preferences, and the overall molecular geometry, all of which are critical for effective drug design.[5][6] This guide will walk through the process of determining and analyzing the crystal structure of this compound derivatives, providing both theoretical grounding and practical insights.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives can be achieved through multi-step synthetic routes. A common strategy involves the construction of the quinoline core followed by functionalization. One plausible approach, based on established quinoline syntheses, is outlined below.[7]

Generalized Synthetic Protocol

A general and efficient method for the preparation of 4-chloroquinolines involves the reaction of an appropriately substituted aniline with a suitable three-carbon synthon, followed by cyclization and chlorination. For the target molecule, the synthesis could commence from an aniline bearing a trifluoromethoxy group.

Step-by-step methodology:

-

Condensation: React 3-(trifluoromethoxy)aniline with a suitable cyclizing agent, such as diethyl malonate, in the presence of a catalyst.

-

Cyclization: The resulting intermediate is then subjected to a thermal or acid-catalyzed cyclization to form the corresponding 4-hydroxy-7-(trifluoromethoxy)quinoline.

-

Chlorination: The 4-hydroxy group is subsequently converted to the desired 4-chloro functionality using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7]

This synthetic approach allows for the introduction of various substituents on the quinoline ring, providing a library of derivatives for biological screening.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystal structure determination.[8] The goal is to encourage the slow, ordered arrangement of molecules from a solution into a well-defined crystal lattice.

Key Crystallization Techniques

Several techniques can be employed to grow single crystals suitable for X-ray diffraction:

-

Slow Evaporation: This is the simplest method, where a solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

The choice of solvent is critical and often requires empirical screening of various solvents and solvent mixtures.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Probe

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9]

The Experimental Workflow

The process of SCXRD can be broken down into three main stages:

-

Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. The crystal is then placed in a focused beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers are equipped with sensitive detectors that capture the intensity and position of the diffracted X-rays.[8]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms in the unit cell are then determined using computational methods such as direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters until the best possible fit is achieved.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zienjournals.com [zienjournals.com]

- 4. migrationletters.com [migrationletters.com]

- 5. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. excillum.com [excillum.com]

Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery

An In-Depth Technical Guide to the Lipophilicity and logP Value of 4-Chloro-7-(trifluoromethoxy)quinoline

In the landscape of drug discovery and development, the optimization of a compound's physicochemical properties is as crucial as the enhancement of its potency. Among these properties, lipophilicity stands out as a paramount determinant of a drug's overall success, profoundly influencing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] Lipophilicity, which describes a compound's affinity for a lipid-rich, non-polar environment versus an aqueous one, governs its ability to cross biological membranes, bind to target proteins, and avoid metabolic clearance.[4][5] An imbalance—either too high or too low—can lead to poor bioavailability, off-target toxicity, or rapid elimination, ultimately causing promising candidates to fail in later developmental stages.[2][4]

This guide provides a comprehensive technical overview of lipophilicity, centered on the quinoline derivative, this compound. We will delve into the theoretical underpinnings of the partition coefficient (logP), explore the gold-standard experimental methodologies for its determination, discuss the utility of computational prediction models, and present the estimated logP value for this specific molecule. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and strategically modulate lipophilicity in their discovery programs.

Featured Compound: this compound

This compound is a halogenated quinoline derivative that serves as a valuable building block in medicinal chemistry. The quinoline scaffold itself is a privileged structure found in numerous therapeutic agents, including antimalarials and anticancer drugs.[6] The substituents on this particular molecule—a chlorine atom at the 4-position and a trifluoromethoxy group at the 7-position—are expected to significantly influence its physicochemical properties, most notably its lipophilicity.

| Property | Value |

| Molecular Formula | C₁₀H₅ClF₃NO |

| Molecular Weight | 247.60 g/mol |

| CAS Number | 40516-31-2 |

| Predicted XlogP | 4.1 |

Data sourced from PubChemLite.[7]

The chlorine atom at the 4-position acts as a versatile synthetic handle, allowing for nucleophilic substitution to introduce a wide array of functional groups. The trifluoromethoxy (-OCF₃) group is of particular interest in modern drug design. It is a potent electron-withdrawing group and is highly lipophilic, often used to enhance metabolic stability, improve cell permeability, and modulate pKa. Understanding the cumulative effect of these features on the molecule's overall lipophilicity is essential for its strategic deployment in synthesis.

Theoretical Framework: The Octanol-Water Partition Coefficient (logP)

The most widely accepted quantitative measure of lipophilicity is the octanol-water partition coefficient, expressed as its logarithm, logP.[4] It is defined as the ratio of the concentration of a neutral (unionized) compound in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

A positive logP value indicates that the compound is more soluble in the lipidic phase and is therefore lipophilic (hydrophobic).[8]

-

A negative logP value signifies higher solubility in the aqueous phase, indicating a hydrophilic compound.[8]

-

A logP value of zero means the compound partitions equally between the two phases.[9]

It is critical to distinguish logP from logD, the distribution coefficient. While logP considers only the neutral form of a molecule, logD accounts for both the ionized and unionized species at a specific pH, typically physiological pH 7.4.[9][] For ionizable compounds, logD is the more physiologically relevant parameter.

Caption: Partitioning of a solute between n-octanol and water.

Experimental Determination of Lipophilicity

While computational models provide rapid estimations, experimental determination remains the benchmark for accuracy.[11] Two primary methods are prevalent in the industry: the shake-flask method and reverse-phase HPLC.

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional "gold standard" for logP measurement due to its directness and accuracy when performed correctly.[12][13]

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like PBS for logD). The mixture is agitated until equilibrium is reached, after which the phases are separated, and the concentration of the compound in each phase is quantified, typically by UV-Vis spectroscopy or LC-MS.[14]

Experimental Protocol:

-

Phase Pre-saturation: Mix n-octanol and pH 7.4 phosphate-buffered saline (PBS) vigorously for several hours. Allow the layers to separate completely to ensure mutual saturation.[14][15]

-

Compound Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing a precise volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1).

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.[14]

-

Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic layers.[14]

-

Quantification: Carefully sample an aliquot from each layer. Determine the concentration of the compound in each phase using a validated analytical method like LC-MS/MS.

-

Calculation: Calculate the logD value using the ratio of the concentrations.

Causality and Trustworthiness: This method's reliability stems from its direct measurement of partitioning at thermodynamic equilibrium.[15] Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, which would otherwise skew the concentration measurements. Centrifugation ensures that micro-emulsions do not contaminate the samples, a common source of error.[14]

Caption: Workflow for the Shake-Flask logP/logD determination method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is a high-throughput, indirect technique for estimating logP.[11][12] It is particularly useful for early-stage discovery when sample quantities are limited.[][16]

Principle: This method relies on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its known logP value.[17] Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A calibration curve is generated using a set of reference standards with well-established logP values.

Experimental Protocol:

-